3-Amino-5-methylsulfanylpentanoic acid

Description

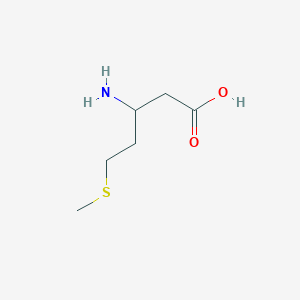

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399589 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158570-14-0 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylsulfanylpentanoic Acid

Introduction

3-Amino-5-methylsulfanylpentanoic acid is a non-proteinogenic γ-amino acid structurally related to the essential amino acid methionine. Its unique structure, featuring a γ-amino group and a terminal methylsulfanyl moiety, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. As a methionine analog, it holds potential for probing the activity of enzymes involved in methionine metabolism and for the development of novel therapeutics targeting these pathways. The γ-amino acid scaffold is a key pharmacophore in a variety of biologically active molecules, including the neurotransmitter GABA and the anticonvulsant drug pregabalin.

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound. The proposed synthetic route is designed to be robust and efficient, employing well-established chemical transformations. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical principles, and key considerations for successful execution. This document is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

The design of a viable synthetic route for this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-2-pentenoate

This initial step involves the base-catalyzed ring-opening of 5,6-dihydro-2H-pyran-2-one to form the potassium salt of 5-hydroxy-2-pentenoic acid, which is subsequently esterified in situ with ethyl iodide.

Protocol:

-

To a stirred solution of 5,6-dihydro-2H-pyran-2-one (10.0 g, 102 mmol) in water (90 mL) at 5 °C, add potassium hydroxide (6.72 g, 120 mmol).

-

Allow the solution to warm to room temperature and stir for 3 hours.

-

Remove the water under reduced pressure to obtain a solid residue.

-

Dry the residue under high vacuum at 50 °C over P₂O₅.

-

Suspend the resulting solid in dry dimethylformamide (DMF, 60 mL) and add ethyl iodide (23.8 g, 153 mmol).

-

Stir the mixture for 18 hours at room temperature.

-

Quench the reaction by the addition of ice (40 g) and extract with diethyl ether (4 x 100 mL).

-

Wash the combined organic extracts with saturated aqueous sodium chloride (100 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to afford ethyl 5-hydroxy-2-pentenoate as a colorless oil.

Causality of Experimental Choices:

-

The use of potassium hydroxide in water effectively hydrolyzes the lactone to its corresponding carboxylate salt. [1]* Drying the potassium salt is crucial to prevent side reactions in the subsequent esterification step.

-

DMF is an excellent polar aprotic solvent for SN2 reactions like the esterification with ethyl iodide.

Step 2: Synthesis of Ethyl 5-(tosyloxy)pent-2-enoate

The primary alcohol of ethyl 5-hydroxy-2-pentenoate is converted to a tosylate, an excellent leaving group, to facilitate the upcoming nucleophilic substitution.

Protocol:

-

Dissolve ethyl 5-hydroxy-2-pentenoate (from Step 1) in pyridine (50 mL) and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 21.4 g, 112 mmol) in portions, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl 5-(tosyloxy)pent-2-enoate.

Causality of Experimental Choices:

-

Tosyl chloride reacts with the alcohol to form a tosylate, which is a much better leaving group than the hydroxide ion. [2]* Pyridine acts as a base to neutralize the HCl byproduct of the reaction and also as a solvent. * The aqueous workup is necessary to remove pyridine and any unreacted tosyl chloride.

Step 3: Synthesis of Ethyl 5-(methylsulfanyl)pent-2-enoate

The tosylate intermediate undergoes an SN2 reaction with sodium thiomethoxide to introduce the methylsulfanyl group.

Protocol:

-

Dissolve ethyl 5-(tosyloxy)pent-2-enoate (from Step 2) in dry DMF (80 mL).

-

Add sodium thiomethoxide (NaSMe, 7.85 g, 112 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford ethyl 5-(methylsulfanyl)pent-2-enoate.

Causality of Experimental Choices:

-

Sodium thiomethoxide is a potent nucleophile that readily displaces the tosylate group in an SN2 fashion. [3]* DMF is an ideal solvent for this type of reaction, as it is polar aprotic and solvates the cation, leaving the thiomethoxide anion highly reactive.

Step 4: Synthesis of Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate

This step involves the conjugate (Michael) addition of benzylamine to the α,β-unsaturated ester. The benzyl group serves as a protecting group for the amine.

Protocol:

-

To a solution of ethyl 5-(methylsulfanyl)pent-2-enoate (from Step 3) in ethanol (50 mL), add benzylamine (11.0 g, 102 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion (typically 6-8 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate.

Causality of Experimental Choices:

-

Benzylamine is a good nucleophile for the aza-Michael addition to α,β-unsaturated esters. [4][5]The reaction can often proceed without a catalyst, especially with heating. [4]* The benzyl group is a common and robust protecting group for amines that can be readily removed by catalytic hydrogenation. [6][7]

Step 5: Synthesis of this compound

The final step involves the hydrogenolytic removal of the N-benzyl protecting group and the saponification of the ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate (from Step 4) in methanol (100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Subject the mixture to hydrogenation at atmospheric pressure using a hydrogen balloon, and stir vigorously for 24 hours. [8]4. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-5-(methylsulfanyl)pentanoate.

-

Dissolve the crude amino ester in a mixture of methanol (50 mL) and 1 M aqueous sodium hydroxide (50 mL).

-

Stir the solution at room temperature for 4 hours. [9]8. Remove the methanol under reduced pressure and wash the aqueous layer with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 6-7 with 1 M HCl.

-

The product can be isolated by crystallization or by using ion-exchange chromatography.

Causality of Experimental Choices:

-

Catalytic hydrogenation with Pd/C is a standard and clean method for the deprotection of N-benzyl amines. [6][7]* Basic hydrolysis (saponification) of the ethyl ester is an effective method to obtain the carboxylate salt. [10][11][12]* Acidification of the carboxylate salt yields the final amino acid product. Careful pH adjustment is necessary to ensure the amino acid is in its zwitterionic form for precipitation or isolation.

Data Presentation

| Step | Product | Expected Yield (%) | Key Characterization Data |

| 1 | Ethyl 5-hydroxy-2-pentenoate | 60-70 | ¹H NMR, ¹³C NMR, IR |

| 2 | Ethyl 5-(tosyloxy)pent-2-enoate | 80-90 | ¹H NMR, ¹³C NMR |

| 3 | Ethyl 5-(methylsulfanyl)pent-2-enoate | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 4 | Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate | 70-80 | ¹H NMR, ¹³C NMR, MS |

| 5 | This compound | 85-95 (from step 4) | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis |

Discussion

The proposed synthetic route offers a logical and practical approach to this compound. However, researchers should be aware of potential challenges and optimization opportunities.

-

Step 3: The reaction of the tosylate with sodium thiomethoxide is generally high-yielding, but the volatility and unpleasant odor of methyl mercaptan (a potential byproduct) require the reaction to be performed in a well-ventilated fume hood.

-

Step 4: The Michael addition of benzylamine can sometimes lead to the formation of a di-addition product. This can be minimized by using a slight excess of the amine and carefully controlling the reaction time.

-

Step 5: The catalytic hydrogenation may be sensitive to impurities. Ensuring the purity of the substrate from the previous step is important for efficient debenzylation. In some cases, the sulfur atom can act as a catalyst poison for palladium. If this is observed, alternative deprotection methods or a more robust catalyst may be required.

Alternative synthetic strategies could involve the use of a different nitrogen source for the Michael addition, such as ammonia or a phthalimide group, which would require different deprotection conditions. The order of the synthetic steps could also be altered, for instance, by performing the Michael addition before the introduction of the methylsulfanyl group. However, this may lead to complications with the free hydroxyl group in the Michael addition step.

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic pathway for this compound. By following the outlined protocols and considering the provided rationale, researchers and drug development professionals can reliably synthesize this valuable molecule for their scientific investigations. The modular nature of the synthesis also allows for the potential preparation of a variety of analogs by modifying the starting materials and reagents at different stages of the synthesis.

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. Retrieved from [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Production of 5-hydroxy-4-keto-2-pentenoic acid by photo-oxidation of 5-hydroxymethylfurfural with singlet oxygen: A kinetic investigation. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

-

Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters. Retrieved from [Link]

-

YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-5-hydroxy-2-pentenoic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]

-

PubMed Central. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

Engelhard. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

-

YouTube. (2019, October 1). in the chemical literature: SN2 reaction on a mesylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Backbone: Understanding 5-Hydroxy-2-pentanone's Role in Synthesis. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. m.youtube.com [m.youtube.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: Understanding the Solubility Profile of a Unique Amino Acid Derivative

An In-Depth Technical Guide to the Solubility of 3-Amino-5-methylsulfanylpentanoic Acid in Organic Solvents

This compound, a derivative of the essential amino acid methionine, presents a unique molecular structure that is of significant interest to researchers, particularly in the fields of drug development and peptide synthesis. Its structure combines a zwitterionic amino acid core with a polar sulfoxide group and a moderately nonpolar hydrocarbon backbone. This combination of features dictates its interaction with its environment and, critically, its solubility in various media.

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and synthesis strategies.[1] In drug development, poor solubility can be a major hurdle, leading to low bioavailability and therapeutic efficacy.[1] For researchers working with this compound, a thorough understanding of its solubility in organic solvents is essential for designing effective purification protocols, reaction conditions, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework based on its structural attributes and the well-understood principles of amino acid solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in solvents relevant to their work.

Theoretical Framework for Solubility: A Molecule of Contrasting Character

The solubility of this compound is governed by the interplay of its distinct structural motifs. Due to the presence of both a basic amino group and an acidic carboxylic acid group, it exists predominantly as a zwitterion, possessing both a positive and a negative charge on the same molecule.[2] This ionic character is the primary determinant of its solubility behavior.

Key Molecular Features Influencing Solubility:

-

Zwitterionic Core (–NH3+ and –COO−): This highly polar, ionic portion of the molecule has a strong affinity for polar solvents. In the solid state, strong ionic attractions exist between neighboring zwitterions, leading to high melting points and requiring significant energy to overcome.[2] Solvation of these charges by polar solvent molecules is the primary driving force for dissolution.

-

Sulfoxide Group (–S=O): The sulfoxide is a highly polar, aprotic functional group. The sulfur-oxygen double bond creates a strong dipole, making this part of the molecule capable of engaging in strong dipole-dipole interactions with polar solvents.

-

Methylsulfanylpentyl Backbone: The five-carbon chain with a terminal methyl group constitutes the nonpolar, hydrophobic portion of the molecule. This part of the structure interacts favorably with nonpolar solvents through London dispersion forces.[3]

The overall solubility in a given organic solvent is a balance between these competing interactions. The principle of "like dissolves like" provides a foundational predictive tool: polar functional groups favor interaction with polar solvents, while nonpolar regions favor nonpolar solvents.

Figure 1. Intermolecular interactions governing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical framework, we can predict the general solubility behavior of this compound across different classes of organic solvents. Due to their zwitterionic nature, amino acids are generally soluble in water and insoluble in nonpolar organic solvents.[4] The specific side chain, in this case, containing a polar sulfoxide, will modulate this general trend.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can effectively solvate the zwitterionic core through both hydrogen bonding and ion-dipole interactions. The polar sulfoxide group will also be well-solvated. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have strong dipoles that can interact favorably with the zwitterionic and sulfoxide groups. However, the lack of hydrogen bond donation limits their ability to solvate the carboxylate anion as effectively as protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack the polarity to overcome the strong intermolecular ionic attractions in the solid crystal lattice of the zwitterion. There is insufficient attraction between the solvent and the ionic parts of the molecule to drive dissolution.[2] |

Comprehensive Experimental Protocol for Solubility Determination

Given the absence of readily available quantitative data, experimental determination is crucial. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability.[5][6]

Figure 2. Experimental workflow for solubility determination.

Part 1: Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A selection of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide, Hexane)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control or a thermostatted water bath

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, compatible with the organic solvent being tested)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[7][8]

-

Part 2: Step-by-Step Experimental Procedure (Isothermal Shake-Flask Method)

-

Preparation of Vials:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at equilibrium. A starting point could be 20-30 mg.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 72 hours is adequate.[6] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when successive measurements yield the same concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 3000 rpm) is recommended to pellet the solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

-

Accurately dilute the filtered, saturated solution with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Part 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography is a precise method for determining the concentration of amino acids.[9]

-

Method Development (if not established):

-

An HPLC method will need to be developed and validated. A common approach for amino acids involves pre-column derivatization (e.g., with o-phthaldialdehyde (OPA)) followed by separation on a reverse-phase column (e.g., C18) and UV or fluorescence detection.[7]

-

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of polar compounds like amino acids without derivatization.[9]

-

-

Preparation of Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen mobile phase or a compatible solvent.

-

Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted samples.

-

-

Analysis and Calculation:

-

Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered samples.

-

Using the regression equation from the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The final solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear, tabular format, including the mean solubility value and the standard deviation from the replicate measurements.

Table 2: Example Data Table for Experimental Solubility

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | [Experimental Value] | [+/- Value] |

| Ethanol | 25 | [Experimental Value] | [+/- Value] |

| Acetonitrile | 25 | [Experimental Value] | [+/- Value] |

| DMSO | 25 | [Experimental Value] | [+/- Value] |

| Hexane | 25 | [Experimental Value] | [+/- Value] |

Interpreting these results involves correlating the quantitative data with the theoretical principles outlined earlier. For instance, higher solubility in methanol compared to acetonitrile would validate the significant role of hydrogen bonding in the solvation process. Very low solubility in hexane would confirm the dominance of the zwitterionic character in preventing dissolution in nonpolar media.

Conclusion: A Pathway to Understanding and Application

While specific solubility data for this compound in a wide range of organic solvents is not extensively documented, a robust understanding can be built upon fundamental chemical principles. The molecule's zwitterionic nature, combined with a polar sulfoxide and a nonpolar backbone, suggests a solubility profile that is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent. It is predicted to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.

For researchers and drug development professionals, the provided experimental protocol offers a reliable and self-validating system to generate the precise solubility data required for their specific applications. By combining theoretical prediction with rigorous experimental determination, a comprehensive and actionable understanding of the solubility of this compound can be achieved, paving the way for its effective use in synthesis, purification, and formulation.

References

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

-

Rutherfurd, S. M., & Gilani, G. S. (2017). Validation of an HPLC method for the determination of amino acids in feed. Journal of AOAC International. Available at: [Link]

-

Alhealy, F. M., et al. (2023). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation. Available at: [Link]

-

Ferreira, L. A., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]

-

Clark, J. (2023). an introduction to amino acids. Chemguide. Available at: [Link]

-

Al-Sabha, T. N., & Al-Karemy, N. M. (2007). Spectrophotometric Determination Of Some Amino Acids Using 7,7',8,8'-Tetracyanoquinodimethane Reagent. Analytical Chemistry: An Indian Journal. Available at: [Link]

-

Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

-

LibreTexts. (2022). 7.13: Intermolecular Attractions and Protein Structure. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2016). Amino Acids Intermolecular Forces. Available at: [Link]

-

SlidePlayer. (n.d.). SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF PROTEINS. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Jouyban-Gharamaleki, A., & Acree, W. E. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Thermochimica Acta. Available at: [Link]

-

Jessop, P. G. (n.d.). Switchable Solvents. Jessop Lab. Available at: [Link]

-

Sharma, I., & Singh, B. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria. Available at: [Link]

-

ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

University of the Pacific. (1969). Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

ResearchGate. (2018). Solubility of Amino Acids, Sugars, and Proteins. Available at: [Link]

-

PubMed. (n.d.). Spectrophotometric methods to determine protein concentration. Available at: [Link]

-

ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. jocpr.com [jocpr.com]

A Technical Guide to Identifying Therapeutic Targets for 3-Amino-5-methylsulfanylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylsulfanylpentanoic acid (3-A-5-MPA) is a synthetic amino acid analog structurally related to the essential amino acid methionine. Its unique structure, featuring a methylsulfanyl group reminiscent of methionine, presents a compelling starting point for therapeutic innovation. This guide delineates a comprehensive, hypothesis-driven strategy for the identification and validation of its molecular targets. We posit that 3-A-5-MPA's primary mechanism of action will involve interference with the methionine metabolic network, a critical hub for cellular methylation, antioxidant defense, and biosynthesis. This document provides the scientific rationale, detailed experimental workflows, and validation protocols necessary to systematically uncover and confirm the therapeutic targets of this promising molecule.

Introduction: The Rationale for Investigating 3-A-5-MPA

Methionine is a fundamental building block for protein synthesis and a critical precursor for S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2][3][4] The pathways governing methionine metabolism are tightly regulated, and their dysregulation is implicated in numerous pathologies, including cancer, liver disease, and neurological disorders.[2][5][6]

Molecules that can modulate this network, such as methionine analogs, hold significant therapeutic potential.[7][8] this compound (3-A-5-MPA) represents such a molecule. Its structural similarity to methionine suggests it may act as a competitive inhibitor or substrate for enzymes within the methionine cycle and transsulfuration pathways. By systematically investigating its interactions with the proteome, we can unlock its potential for novel drug development.

Hypothesis-Driven Target Identification: The Methionine Metabolic Network

The logical starting point for identifying targets of 3-A-5-MPA is the cohort of enzymes that directly process methionine and its derivatives.[9] The central hypothesis is that 3-A-5-MPA will compete with endogenous methionine, thereby disrupting the flux of this critical metabolic pathway.

Primary Hypothesized Targets

-

Methionine Adenosyltransferases (MATs): These enzymes catalyze the conversion of methionine to SAM, the first and rate-limiting step in the methionine cycle.[2][5] Inhibition of MATs would lead to a depletion of SAM, impacting all cellular methylation reactions.[8] Given that a switch in MAT gene expression is associated with hepatocellular carcinoma, MATs are a well-validated therapeutic target.[2][5]

-

Methionyl-tRNA Synthetase (MARS): This enzyme is responsible for charging tRNA with methionine for protein synthesis.[7] Methionine analogs have been successfully developed as inhibitors of MARS, demonstrating antibacterial activity.[7]

-

Methyltransferases (MTs): A vast superfamily of enzymes that utilize SAM to methylate a wide range of substrates. If 3-A-5-MPA is converted to an analog of SAM, it could act as a broad-spectrum inhibitor of various methyltransferases, with significant implications for epigenetic regulation in cancer.

-

Enzymes of the Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine, a precursor for the major cellular antioxidant glutathione.[1] Interference here could modulate cellular redox balance.

Visualizing the Core Hypothesis: Methionine Metabolism

The following diagram illustrates the key nodes within the methionine metabolic pathway where 3-A-5-MPA is hypothesized to exert its effects.

Caption: Hypothesized points of intervention for 3-A-5-MPA in methionine metabolism.

Unbiased Target Discovery: A Chemical Proteomics Approach

While the methionine pathway provides a strong set of initial hypotheses, an unbiased, proteome-wide approach is essential to identify unexpected targets and off-targets, which is critical for understanding both efficacy and potential toxicity.[10][11][12] Chemical proteomics enables the identification of small-molecule-protein interactions directly in a complex biological matrix.[10][13]

Affinity Chromatography-Mass Spectrometry (AC-MS)

The cornerstone of our unbiased strategy is AC-MS.[14][15] This technique involves immobilizing 3-A-5-MPA onto a solid support (e.g., agarose beads) to create an "affinity resin." This resin is then used as bait to capture binding proteins from a cell lysate.[13][16]

The diagram below outlines the sequential steps of the AC-MS workflow.

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

-

Step 1: Synthesis and Immobilization:

-

Rationale: To capture interacting proteins, the small molecule must be attached to a solid support. The primary amine of 3-A-5-MPA is the most logical point for linker attachment to minimize disruption of the pharmacophore.

-

Procedure: Synthesize a derivative of 3-A-5-MPA with a linker arm (e.g., a C6-amino linker). Covalently couple this derivative to NHS-activated agarose beads. As a crucial negative control, create a "control" resin by blocking the activated beads without the compound.

-

-

Step 2: Cell Lysate Preparation:

-

Rationale: The choice of cell line should be relevant to the potential therapeutic area (e.g., a cancer cell line known for metabolic reprogramming like HepG2). Lysis conditions must be non-denaturing to preserve native protein conformations.

-

Procedure: Culture cells to ~80% confluency. Harvest and lyse cells in a mild buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors). Clarify the lysate by centrifugation.

-

-

Step 3: Affinity Pulldown:

-

Rationale: This step physically isolates the proteins that bind to the immobilized compound.

-

Procedure: Incubate the clarified lysate with the 3-A-5-MPA affinity resin and the control resin in parallel for 2-4 hours at 4°C.[17]

-

-

Step 4: Washing and Elution:

-

Rationale: Extensive washing is critical to remove proteins that bind non-specifically to the resin, reducing false positives. Elution gently releases the specifically bound proteins for analysis.

-

Procedure: Wash the beads 3-5 times with lysis buffer.[17] Elute the bound proteins using a competitive eluent (e.g., high concentration of free 3-A-5-MPA) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Step 5: Mass Spectrometry and Data Analysis:

-

Rationale: Mass spectrometry provides the identity and relative abundance of the eluted proteins.

-

Procedure: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS. Identify proteins using a database search (e.g., Mascot, Sequest). True "hits" are proteins that are significantly enriched in the 3-A-5-MPA eluate compared to the negative control resin.

-

Thermal Proteome Profiling (TPP)

TPP is an orthogonal, probe-free method to assess target engagement in a native cellular environment.[18] The principle is that when a drug binds to its target protein, it often stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19][20] By heating cell lysates treated with 3-A-5-MPA to various temperatures and quantifying the remaining soluble proteins via mass spectrometry, one can identify proteins with increased thermal stability (a "thermal shift"), indicating a direct binding interaction.[18][21] This method is invaluable for confirming hits from AC-MS and for identifying targets that may be missed by affinity-based methods.[19][20]

Target Validation: From "Hit" to Confirmed Target

Identifying a protein "hit" from a proteomics screen is only the first step. A rigorous validation cascade is required to confirm that the interaction is specific, biologically relevant, and responsible for the compound's phenotypic effects.

Validation Workflow Logic

Caption: Logical workflow for validating candidate protein targets.

Step 1: Confirming Direct Binding (Biophysical Methods)

-

Causality: SPR provides quantitative, real-time data on the binding kinetics (association/dissociation rates) and affinity (KD) between a ligand (3-A-5-MPA) and a purified target protein.[23][25] This is a crucial first step to confirm a direct physical interaction, ruling out artifacts from the primary screen. A high-affinity interaction provides strong evidence of a genuine target.

-

Protocol Outline:

-

Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Flow a series of concentrations of 3-A-5-MPA across the chip surface.

-

Monitor the change in refractive index, which is proportional to the binding of 3-A-5-MPA to the protein.

-

Analyze the resulting sensorgrams to calculate the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

-

Step 2: Confirming Functional Modulation (Biochemical Assays)

-

Technique: Enzyme Inhibition/Activity Assays

-

Causality: If the validated binding partner is an enzyme (e.g., MAT), it is essential to demonstrate that 3-A-5-MPA binding modulates its catalytic activity. This directly links the physical interaction to a functional consequence.

-

Protocol Outline (Example: MAT Inhibition Assay):

-

Combine purified MAT enzyme, its substrates (methionine and ATP), and varying concentrations of 3-A-5-MPA in a reaction buffer.

-

Incubate for a defined period.

-

Quantify the production of SAM using a suitable detection method (e.g., a coupled-enzyme assay with luminescence readout or direct measurement by LC-MS).

-

Plot the enzyme activity against the concentration of 3-A-5-MPA to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step 3: Confirming Cellular Relevance (Genetic Approaches)

-

Technique: siRNA or CRISPR/Cas9-mediated gene knockdown/knockout.

-

Causality: This is the ultimate validation step. If 3-A-5-MPA exerts its cellular effect primarily through a single target, then genetically removing that target should produce a similar biological phenotype (a "phenocopy"). Furthermore, cells lacking the target should become resistant to the effects of 3-A-5-MPA.

-

Protocol Outline:

-

Select a cellular assay where 3-A-5-MPA shows a clear effect (e.g., inhibition of cell proliferation).

-

Transfect cells with siRNA or a CRISPR guide RNA targeting the validated protein to reduce or eliminate its expression.

-

Confirm target knockdown via Western blot or qPCR.

-

Assess whether the knockdown cells exhibit the same phenotype as the compound-treated cells.

-

Treat both knockdown and control cells with 3-A-5-MPA. A loss of compound activity in the knockdown cells strongly confirms it is the primary target.

-

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized for clear interpretation.

Table 1: Hypothetical Target Validation Data for 3-A-5-MPA

| Protein Hit | AC-MS Enrichment (Fold vs. Control) | TPP ΔTm (°C) | SPR Binding (KD, µM) | Enzyme Assay (IC50, µM) |

| MAT2A | 25.3 | +4.2 | 1.5 | 5.2 |

| MARS1 | 18.9 | +2.8 | 12.0 | 35.7 |

| HSP90AA1 | 12.1 | +0.5 | > 100 | N/A |

| GAPDH | 1.1 | -0.2 | No Binding | N/A |

-

Interpretation: In this hypothetical example, MAT2A emerges as the strongest candidate. It shows high enrichment in the pulldown, a significant thermal shift, tight binding by SPR, and potent functional inhibition. MARS1 is a secondary candidate, while HSP90AA1 is likely a weak off-target and GAPDH is a non-specific binder.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy to deconvolve the mechanism of action of this compound. By integrating hypothesis-driven investigation of the methionine metabolic pathway with unbiased chemical proteomics, followed by a rigorous validation cascade, researchers can confidently identify and confirm its therapeutic targets. The successful identification of a validated target, such as an isoform of MAT, would pave the way for lead optimization, preclinical disease model testing (e.g., in liver cancer xenografts), and ultimately, the development of a novel therapeutic agent.

References

-

Title: Methionine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Thermal proteome profiling for interrogating protein interactions - PubMed Source: PubMed URL: [Link]

-

Title: 3-Amino-5-methyloctanoic acid | C9H19NO2 | CID 10214422 - PubChem Source: PubChem URL: [Link]

-

Title: Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed Source: PubMed URL: [Link]

-

Title: Affinity Chromatography Protocol - Conduct Science Source: Conduct Science URL: [Link]

-

Title: Methionine adenosyltransferases in liver health and diseases - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: WO1996040617A1 - Method of making (s)-3-(aminomethyl)

-

Title: Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: KEGG Cysteine and methionine metabolism - Reference pathway Source: KEGG URL: [Link]

-

Title: Full article: Different chemical proteomic approaches to identify the targets of lapatinib Source: Taylor & Francis Online URL: [Link]

-

Title: Thermal Proteome Profiling Source: Broad Institute URL: [Link]

-

Title: Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease - MDPI Source: MDPI URL: [Link]

-

Title: Multimodal Role of Amino Acids in Microbial Control and Drug Development - MDPI Source: MDPI URL: [Link]

-

Title: Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin] Source: Indian Journal of Chemistry URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

-

Title: How does SPR work in Drug Discovery? - deNOVO Biolabs Source: deNOVO Biolabs URL: [Link]

-

Title: Quantitative Chemical Proteomics for Identifying Candidate Drug Targets - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Methionine Metabolism | Pathway - PubChem Source: PubChem URL: [Link]

-

Title: Role of methionine adenosyltransferase genes in hepatocarcinogenesis - PubMed Source: PubMed URL: [Link]

-

Title: Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed Source: PubMed URL: [Link]

-

Title: Growth inhibition by methionine analog inhibitors of S-adenosylmethionine biosynthesis in the absence of polyamine depletion - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of 3-methylflavones and their antioxidant and antibacterial activities Source: SpringerLink URL: [Link]

-

Title: Diagnostic Value of the MAT1A Gene Mutations in Methionine Adenosyltransferase I/III Deficiency: Possible Relevance to Various Neurological Manifestations - Neuropsychiatry (London) Source: Neuropsychiatry URL: [Link]

-

Title: Proteomics in Drug Discovery: Unlocking the Druggable Proteome - Front Line Genomics Source: Front Line Genomics URL: [Link]

-

Title: Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose - YouTube Source: YouTube URL: [Link]

-

Title: L-METHIONINE – Application in Therapy and Current Clinical Research - Clinicaltrials.eu Source: Clinicaltrials.eu URL: [Link]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters - MDPI Source: MDPI URL: [Link]

-

Title: Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]

-

Title: Introduction to the TPP package for analyzing Thermal Proteome Profiling data: Temperature range (TR) or concentration compound - Bioconductor Source: Bioconductor URL: [Link]

-

Title: Chemoproteomic approaches to drug target identification and drug profiling - PubMed Source: PubMed URL: [Link]

-

Title: Affinity Chromatography | Principles - Cube Biotech Source: Cube Biotech URL: [Link]

-

Title: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania - MDPI Source: MDPI URL: [Link]

-

Title: High Throughput Surface Plasmon Resonance: Why It Matters - Carterra Source: Carterra URL: [Link]

-

Title: (PDF) New Methionine-based P-toluenesulphonamoyl Carboxamide Derivatives as Antimicrobial and Antioxidant Agents: Design, Synthesis and Molecular Docking - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Affinity Chromatography: Principle, Parts, Steps, Uses - Microbe Notes Source: Microbe Notes URL: [Link]

Sources

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]

- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 5. Role of methionine adenosyltransferase genes in hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneuropsychiatry.org [jneuropsychiatry.org]

- 7. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth inhibition by methionine analog inhibitors of S-adenosylmethionine biosynthesis in the absence of polyamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontlinegenomics.com [frontlinegenomics.com]

- 12. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. cube-biotech.com [cube-biotech.com]

- 17. conductscience.com [conductscience.com]

- 18. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 19. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioconductor.org [bioconductor.org]

- 22. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 25. denovobiolabs.com [denovobiolabs.com]

Methodological & Application

Application Notes and Protocols: Incorporating 3-Amino-5-methylsulfanylpentanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, potency, and novel functionalities.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific ncAA, 3-Amino-5-methylsulfanylpentanoic acid, into peptide sequences. This methionine analog presents unique opportunities for peptide design, particularly in modulating hydrophobicity and resistance to oxidation.[3] We will delve into the critical aspects of synthesis, including protecting group strategies, coupling conditions, and post-synthesis characterization. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this amino acid in their peptide-based drug discovery and development efforts.

Introduction: The Rationale for Incorporating this compound

This compound is a structural analog of methionine, with the key difference being the position of the amino group on the beta-carbon rather than the alpha-carbon of the carboxylic acid. This seemingly subtle shift has profound implications for the resulting peptide's structure and function.

Key Advantages:

-

Resistance to Oxidation: The thioether side chain in methionine is susceptible to oxidation, which can lead to loss of biological activity.[4] While this compound also contains a thioether, its altered positioning may confer increased stability against oxidative degradation.

-

Conformational Constraint: The beta-amino acid structure introduces a greater degree of conformational rigidity compared to its alpha-amino acid counterpart. This can be exploited to lock peptides into specific bioactive conformations, potentially leading to higher receptor affinity and selectivity.

-

Hydrophobicity Modulation: The methylsulfanyl group contributes to the hydrophobicity of the peptide, which can be a critical parameter for membrane interaction and bioavailability.[5]

-

Metabolic Stability: Peptides containing beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

The incorporation of this ncAA can lead to peptidomimetics with improved pharmacological profiles.[6]

Synthesis of Fmoc-Protected this compound

Prior to its use in solid-phase peptide synthesis (SPPS), the amino acid must be appropriately protected. The most common strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine. The synthesis of the Fmoc-protected building block is a prerequisite for its incorporation into a peptide sequence. While several synthetic routes exist for beta-amino acids, a common approach involves the Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester, followed by protection of the amino group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence is most efficiently achieved using Fmoc-based SPPS.[1] The general workflow is outlined below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

3.1. Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the overall properties of the peptide.[7] For C-terminal acids, Wang or 2-chlorotrityl chloride resins are common choices, while Rink amide resin is used for C-terminal amides.[7]

Protocol: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the resin.[8]

-

Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.[9]

3.2. Fmoc Deprotection

The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before the next amino acid can be coupled.[3][10]

Protocol: Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh 20% piperidine in DMF for another 10-15 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

3.3. Coupling of Fmoc-3-Amino-5-methylsulfanylpentanoic Acid

The coupling step involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the free amine on the resin-bound peptide.[11] Due to the potential for steric hindrance with beta-amino acids, the choice of coupling reagent is critical.

Recommended Coupling Reagents:

| Coupling Reagent | Class | Key Features |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | Highly reactive, excellent for sterically hindered couplings. |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Uronium Salt | A standard and effective coupling reagent for most applications.[12] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Another highly effective reagent, particularly for difficult couplings.[13] |

| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | A cost-effective and efficient combination with a good safety profile.[14] |

Protocol: Amino Acid Coupling

-

Dissolve Fmoc-3-Amino-5-methylsulfanylpentanoic acid (3-5 equivalents relative to resin loading) in DMF.

-

In a separate vial, dissolve the coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF.

-

Add the amino acid solution to the coupling reagent solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For potentially difficult couplings, an extended coupling time or a double coupling may be necessary.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

3.4. Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be "capped" by acetylation.

Protocol: Capping

-

Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF.

3.5. Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol: Cleavage and Deprotection

-

Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers in this cocktail are crucial to prevent side reactions with reactive side chains.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) as an Alternative

For larger-scale synthesis or for peptides that are difficult to synthesize via SPPS, liquid-phase peptide synthesis (LPPS) offers a viable alternative.[15][16] In LPPS, the peptide is synthesized in solution, with purification after each coupling step.[17] While more labor-intensive, this method allows for better control over the reaction and purification of intermediates.[16]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. biosynth.com [biosynth.com]

- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bachem.com [bachem.com]

- 16. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 17. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

Application Notes and Protocols: 3-Amino-5-methylsulfanylpentanoic acid as a Novel Molecular Probe for Proteome Dynamics

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Tool for Interrogating Protein Synthesis

In the dynamic landscape of cellular biology, the ability to monitor newly synthesized proteins is paramount to understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Traditional methods often rely on radioactive isotopes like ³⁵S-methionine, which, while effective, present significant safety and disposal challenges.[1][2] The advent of bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) has revolutionized the study of proteome dynamics by providing safer, more versatile alternatives.[3][4][5][6] These techniques utilize amino acid analogs that are incorporated into nascent polypeptide chains and can be subsequently labeled with reporter tags for visualization or affinity purification.[3][4]

This document introduces 3-Amino-5-methylsulfanylpentanoic acid (AMPA) , a novel molecular probe designed as a surrogate for the essential amino acid methionine. Methionine plays a critical role as the initiating amino acid in protein synthesis and is a key component of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular reactions.[7][8][9] The structural similarity of AMPA to methionine, particularly the presence of the methylsulfanyl group, positions it as a promising candidate for metabolic incorporation into newly synthesized proteins. By introducing a subtle modification to the carbon backbone, AMPA can serve as a bio-orthogonal handle for subsequent detection, without the need for azide or alkyne moieties, offering a potentially less perturbing probe for cellular systems.

These application notes provide a comprehensive guide to the utilization of AMPA as a molecular probe for the analysis of proteome dynamics in various research contexts. We will detail its proposed mechanism of action, provide step-by-step protocols for its application in cell culture, and discuss various detection methodologies, including mass spectrometry and fluorescence microscopy.

Scientific Rationale and Proposed Mechanism of Action

The efficacy of AMPA as a molecular probe is predicated on its structural analogy to methionine. The cellular translational machinery, specifically the methionyl-tRNA synthetase, is hypothesized to recognize and charge AMPA to its corresponding tRNA, leading to its incorporation into newly synthesized proteins in place of methionine.

Below is a diagram illustrating the proposed metabolic incorporation of AMPA and its subsequent detection.

Caption: Proposed workflow for AMPA metabolic labeling and detection.

Physicochemical Properties of AMPA vs. Methionine

| Property | Methionine | This compound (AMPA) |

| IUPAC Name | 2-Amino-4-(methylsulfanyl)butanoic acid | This compound |

| Molecular Formula | C₅H₁₁NO₂S | C₆H₁₃NO₂S |

| Molecular Weight | 149.21 g/mol | 163.24 g/mol |

| Structure | (Hypothetical Structure) |

Experimental Protocols

The following protocols are designed to be adaptable to a wide range of cell types and experimental goals. Optimization of incubation times and AMPA concentration is recommended for each specific cell line and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells with AMPA

This protocol describes the basic steps for incorporating AMPA into the proteome of cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free medium

-

This compound (AMPA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete medium.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of AMPA, replace the complete medium with pre-warmed methionine-free medium.[4] Incubate the cells for 1-2 hours.

-

AMPA Labeling: Prepare a stock solution of AMPA in sterile water or PBS. Dilute the AMPA stock solution into fresh, pre-warmed methionine-free medium to the desired final concentration (e.g., 50-200 µM).

-

Remove the methionine-depletion medium and add the AMPA-containing medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental question.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated AMPA.

-

Lyse the cells in an appropriate lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.

Protocol 2: Visualization of AMPA-labeled Proteins by Immunofluorescence

This protocol outlines a method for visualizing newly synthesized proteins containing AMPA using an antibody-based approach. This requires an antibody specific to AMPA-containing proteins.

Materials:

-

AMPA-labeled cells on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific for AMPA-containing proteins

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Fix the AMPA-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Caption: Workflow for immunofluorescence detection of AMPA-labeled proteins.

Protocol 3: Proteomic Analysis of AMPA-labeled Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying newly synthesized proteins containing AMPA using mass spectrometry-based proteomics.

Materials:

-

AMPA-labeled cell lysate (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Protein Denaturation and Reduction: Take a known amount of protein lysate (e.g., 100 µg) and denature it. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

-

Peptide Desalting: Acidify the digest and desalt the peptides using a C18 SPE cartridge. Elute the peptides and dry them under vacuum.

-

LC-MS/MS Analysis: Reconstitute the peptides in an appropriate solvent and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10][11]

-

Data Analysis: Search the acquired MS/MS data against a protein database, specifying a variable modification corresponding to the mass shift caused by the incorporation of AMPA in place of methionine.

Data Interpretation and Considerations

-

Incorporation Efficiency: The efficiency of AMPA incorporation may vary between cell types and experimental conditions. It is crucial to perform control experiments, such as a no-AMPA control and a competition assay with excess methionine, to validate the specific incorporation of the probe.

-

Antibody Specificity: For immunofluorescence-based detection, the specificity of the anti-AMPA antibody is critical. Thorough validation of the antibody is necessary to avoid off-target signals.

-

Mass Spectrometry Data Analysis: The mass difference between AMPA and methionine will result in a predictable mass shift in the peptide fragments. This mass shift needs to be accounted for during the database search.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low signal in immunofluorescence | - Low incorporation of AMPA- Suboptimal antibody concentration- Inefficient permeabilization | - Increase AMPA concentration or incubation time- Optimize antibody dilutions- Try a different permeabilization agent |

| High background in immunofluorescence | - Non-specific antibody binding- Insufficient blocking | - Increase blocking time or use a different blocking agent- Titrate the primary and secondary antibodies |

| Few AMPA-containing peptides identified by MS | - Low incorporation of AMPA- Inefficient protein digestion | - Optimize labeling conditions- Ensure complete denaturation and reduction before digestion |

Conclusion

This compound presents a promising new avenue for the study of proteome dynamics. Its structural similarity to methionine suggests its potential for efficient metabolic incorporation, offering a valuable tool for researchers in cell biology, drug discovery, and beyond. The protocols provided herein serve as a starting point for the application of this novel probe, and with careful optimization, AMPA has the potential to become a staple in the molecular biologist's toolkit.

References

-

Wikipedia. (n.d.). Methionine. Retrieved from [Link]

-

García-García, A., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 17(8), e0272553. [Link]

-

Pascual-Carreras, E., et al. (2020). Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers in Microbiology, 11, 1827. [Link]

-

Dieck, C. T., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 57(1), 7.11.1–7.11.20. [Link]

-

Gau, B. C., & Chen, Y. J. (2015). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Journal of Medical and Biological Engineering, 35(3), 269–283. [Link]

-

Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]

-

Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PLOS ONE, 7(11), e49216. [Link]

-

Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543–1553. [Link]

-

Aebersold, R., & Mann, M. (2010). Mass spectrometry–based proteomics in cell biology. The Journal of Cell Biology, 190(4), 491–500. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

-

ResearchGate. (n.d.). Methionine metabolism. Overview of the methionine cycle and other.... Retrieved from [Link]

-

Tirrell, D. A., & Link, A. J. (2008). Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Current Opinion in Chemical Biology, 12(5), 563–568. [Link]

-

Evans, C. R., & Cravatt, B. F. (2006). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Chemistry & Biology, 13(10), 1041–1051. [Link]

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

-

Metware Biotechnology. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. Retrieved from [Link]

-

Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

Sources

- 1. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine - Wikipedia [en.wikipedia.org]

- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 9. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 10. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

Application Note: A Robust HPLC-FLD Method for the Quantification of 3-Amino-5-methylsulfanylpentanoic Acid via Pre-Column Derivatization

Abstract